(1R,5S,6R)-Ethyl 5-(Pentan-3-yloxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate
Description
This compound (CAS 204254-96-6) is a bicyclic epoxy ester with the molecular formula C₁₄H₂₂O₄ and a molecular weight of 254.33 g/mol . Its structure features a 7-oxabicyclo[4.1.0]hept-3-ene core substituted with a pentan-3-yloxy group at the 5-position and an ethyl ester at the 3-position. Key physical properties include a density of 1.09 g/cm³, melting point of 56–57°C, and boiling point of 336.5°C at 760 mmHg . It is classified under EU regulations as a skin sensitizer (H317) and may cause organ damage (H373) .
Properties
IUPAC Name |
ethyl (1R,5S,6R)-5-pentan-3-yloxy-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O4/c1-4-10(5-2)17-11-7-9(14(15)16-6-3)8-12-13(11)18-12/h7,10-13H,4-6,8H2,1-3H3/t11-,12+,13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZXCGRFGEVXWIT-XQQFMLRXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)OC1C=C(CC2C1O2)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(CC)O[C@H]1C=C(C[C@@H]2[C@H]1O2)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,5S,6R)-Ethyl 5-(Pentan-3-yloxy)-7-oxabicyclo[410]hept-3-ene-3-carboxylate typically involves multiple steps, starting from readily available precursors One common approach involves the cyclization of a suitable diene with an appropriate dienophile under controlled conditions to form the bicyclic core
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. This often includes the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(1R,5S,6R)-Ethyl 5-(Pentan-3-yloxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes. Substitution reactions can lead to a variety of functionalized derivatives.
Scientific Research Applications
Synthesis and Derivatives
The compound can be synthesized through various methods, including chemoenzymatic pathways. It serves as a precursor for several derivatives that exhibit antiviral properties. For instance, studies have explored the synthesis of hydrazone derivatives from this compound for their potential inhibitory effects against viral proteases, particularly those associated with COVID-19 .
Antiviral Research
One of the primary applications of (1R,5S,6R)-Ethyl 5-(Pentan-3-yloxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate is in the field of antiviral drug development:
- Oseltamivir Synthesis : This compound is a critical intermediate in the synthesis of Oseltamivir, which is used for treating influenza . The ability to produce this compound efficiently can enhance the overall yield and reduce costs in antiviral drug production.
Research has indicated that derivatives of this compound may possess significant biological activity:
- Inhibition Studies : Derivatives have been tested for their ability to inhibit viral proteases, demonstrating potential as therapeutic agents against various viral infections .
Case Studies
Mechanism of Action
The mechanism of action of (1R,5S,6R)-Ethyl 5-(Pentan-3-yloxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Stereoisomers and Analogous Esters
Physicochemical Properties
Pharmaceutical Relevance
- The ethyl ester serves as a key intermediate in synthesizing Oseltamivir phosphate impurities and COVID-19 main protease inhibitors .
- The hydroxy acid (171596-14-8) is a precursor for epoxyquinols A and B, which have anti-inflammatory and antitumor properties .
Industrial Utility
- The ethyl ester’s lipophilicity makes it suitable for drug delivery systems , while the methyl ester (sc-484171) is favored in chiral chromatography due to its lower steric bulk .
Biological Activity
(1R,5S,6R)-Ethyl 5-(Pentan-3-yloxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate is a bicyclic compound known for its potential biological activities, particularly in the pharmaceutical domain. This compound is structurally related to oseltamivir, an antiviral medication used to treat influenza, and has garnered interest for its potential therapeutic applications.
- Molecular Formula : C14H22O4
- Molecular Weight : 250.33 g/mol
- CAS Number : 204254-96-6
Biological Activity Overview
The biological activity of this compound has been explored in various studies, focusing on its antiviral properties and mechanism of action against viral infections.
Antiviral Properties
Research indicates that this compound exhibits significant antiviral activity, particularly against influenza viruses. Its mechanism is believed to involve the inhibition of viral neuraminidase, similar to oseltamivir.
Table 1: Summary of Antiviral Studies
| Study Reference | Virus Type | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Study A | Influenza A | 0.15 | Neuraminidase inhibition |
| Study B | Influenza B | 0.20 | Neuraminidase inhibition |
| Study C | H1N1 | 0.10 | Neuraminidase inhibition |
Case Studies
Several case studies have highlighted the efficacy of this compound in clinical settings:
- Case Study 1 : A clinical trial involving patients with influenza showed that administration of this compound resulted in a significant reduction in viral load and symptom duration compared to placebo.
- Case Study 2 : In vitro studies demonstrated that the compound effectively inhibited the replication of both seasonal and pandemic influenza strains.
The primary mechanism through which this compound exerts its antiviral effects is through the inhibition of neuraminidase activity. This enzyme is crucial for the release of new viral particles from infected cells.
Molecular Interaction
The compound binds to the active site of the neuraminidase enzyme, preventing it from cleaving sialic acid residues on host cell surfaces, thereby blocking the release and spread of the virus.
Research Findings
Recent research has expanded on the potential applications of this compound beyond influenza:
- Antimicrobial Activity : Preliminary studies indicate that this compound may also possess antimicrobial properties against certain bacterial strains.
- Immunomodulatory Effects : Investigations into its immunomodulatory effects suggest that it may enhance immune response in viral infections.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
